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(2-(tert-Butyl)-1H-indol-3-yl)methanamine

Cat. No.: B15069047
M. Wt: 202.30 g/mol
InChI Key: TVVWYXNJKPZSBZ-UHFFFAOYSA-N
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Description

(2-(tert-Butyl)-1H-indol-3-yl)methanamine ( 1548014-96-5) is a chemical building block with the molecular formula C13H18N2 and a molecular weight of 202.30 . This compound features a tert-butyl group at the 2-position and an aminomethyl functional group at the 3-position of the indole scaffold, a privileged structure in medicinal chemistry. While direct biological data for this specific molecule is evolving, its core indole structure is closely related to advanced compounds currently under investigation in biomedical research. Notably, structurally similar 3-substituted indole derivatives have recently been identified as promising new anti-MRSA (Methicillin-resistant Staphylococcus aureus ) agents, demonstrating potent in vitro activity with minimal cytotoxicity . Furthermore, analogous compounds featuring substitutions on the indole core are being explored for their potential in neuroscience research, particularly as inhibitors of protein aggregation in models of neurodegenerative disorders . The tert-butyl group is a common moiety used to fine-tune the compound's steric profile and metabolic stability. As a key synthetic intermediate, this compound offers researchers a versatile scaffold for the synthesis of novel compounds for antimicrobial discovery and neuropharmacological studies. This product is intended for research and development purposes in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic use. Handle with appropriate precautions; refer to the Safety Datasheet for comprehensive handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2 B15069047 (2-(tert-Butyl)-1H-indol-3-yl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

(2-tert-butyl-1H-indol-3-yl)methanamine

InChI

InChI=1S/C13H18N2/c1-13(2,3)12-10(8-14)9-6-4-5-7-11(9)15-12/h4-7,15H,8,14H2,1-3H3

InChI Key

TVVWYXNJKPZSBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C2=CC=CC=C2N1)CN

Origin of Product

United States

Iii. Mechanistic Investigations of Reactions Involving 2 Tert Butyl 1h Indol 3 Yl Methanamine and Its Indole Precursors

Fundamental Mechanistic Concepts in Indole (B1671886) Functionalization

The indole ring system is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack. The pyrrole (B145914) ring portion of the indole is more reactive than the benzene (B151609) ring. Theoretical and experimental studies show that the highest electron density is at the C3 position, making it the most common site for electrophilic substitution. ic.ac.uk When the C3 position is blocked, electrophilic attack may occur at the C2 position or on the nitrogen atom. baranlab.org

Modern synthetic methods have expanded beyond classical electrophilic substitutions to include transition-metal-catalyzed reactions, such as C-H activation and cross-coupling, which allow for the functionalization of less reactive positions. acs.orgacs.org These reactions often proceed through different mechanistic paradigms, involving oxidative addition, reductive elimination, and the formation of organometallic intermediates. acs.org Furthermore, the generation of radical intermediates through single-electron transfer (SET) processes, often initiated by photocatalysis or strong oxidants, provides another powerful avenue for indole functionalization. chemrxiv.orgchemrxiv.org The specific mechanism at play is highly dependent on the reagents, catalysts, and reaction conditions employed.

Detailed Studies on Specific Reaction Mechanisms

Oxidative coupling reactions provide a direct method for forming carbon-carbon or carbon-heteroatom bonds by removing two hydrogen atoms from the coupling partners. For indoles, these reactions are often used to couple the electron-rich indole nucleus with various nucleophiles.

The mechanism of oxidative coupling frequently involves the initial oxidation of the indole to a radical cation or an indolenium ion intermediate. For instance, the direct oxidative coupling of indoles with 3-oxindoles can be achieved using oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN). baranlab.org The proposed mechanism involves a one-step oxidative process where the indole acts as the nucleophile attacking an oxidized form of the 3-oxindole. This contrasts with two-step procedures that rely on the formation of an intermediate iminium ion. baranlab.org

In many transition-metal-catalyzed oxidative couplings, the mechanism involves C-H activation followed by coupling and subsequent regeneration of the catalyst. acs.org The choice of oxidant is crucial and can range from metal-based compounds to metal-free organic molecules or molecular oxygen. acs.org The presence of a bulky tert-butyl group at the C2 position of the indole precursor would sterically hinder attack at that position, thereby enhancing the selectivity for functionalization at other sites, primarily C3.

Table 1: Oxidants Used in Indole Coupling Reactions and Their Proposed Role

Oxidant Reaction Type Mechanistic Role
Ceric Ammonium Nitrate (CAN) Indole-Oxindole Coupling Single-electron oxidant, generates reactive intermediate
Manganese Triacetate Intramolecular Cyclization Promotes radical formation for C-C bond formation
O₂ / Benzoquinone Metal-Catalyzed C-H/N-H Annulation Regenerates the active catalyst (e.g., Rh(III)) after reductive elimination

Transition-metal-catalyzed C–H activation has become a powerful tool for the regioselective functionalization of indoles, bypassing the need for pre-functionalized starting materials. mdpi.com These reactions can target specific C-H bonds that are not typically reactive under classical conditions.

The mechanism generally begins with the coordination of a transition metal (e.g., Pd, Rh, Ir) to the indole. acs.org This is often followed by a concerted metalation-deprotonation (CMD) event or oxidative addition to cleave the C-H bond, forming a metallacyclic intermediate. This intermediate then reacts with a coupling partner, and a final reductive elimination step releases the product and regenerates the active catalyst. acs.org

The regioselectivity of C-H activation is a key challenge. It can be controlled by the inherent electronic properties of the indole ring or, more commonly, by using a directing group. For instance, a directing group on the indole nitrogen can direct the metal catalyst to an adjacent C-H bond (e.g., at C2 or C7). acs.org For a substrate like 2-(tert-butyl)-1H-indole, C-H activation at the C3 position is electronically favored. Palladium-catalyzed systems, for example, can activate the C3–H bond of indole-carboxylic acids to react with benzyl (B1604629) alcohols, proceeding through an (η³-benzyl)palladium(II) complex. mdpi.com Iridium-catalyzed borylation of 2-substituted indoles has been shown to selectively functionalize the C7 position, proceeding through a mechanism where the N-H bond directs the catalyst. msu.edu

Table 2: Catalytic Systems for Regioselective Indole C-H Functionalization

Catalyst System Directing Group Position Functionalized Proposed Intermediate
[IrCp*Cl₂]₂ / AgNTf₂ Adamantoyl (sacrificial) C2 and C4 Five- and six-membered iridacycles acs.org
Pd(OAc)₂ / TPPMS None (on indole) C3 (η³-benzyl)palladium complex mdpi.com
Ir-bipyridine complex / HBPin N-H C7 Iridacycle involving N-H coordination msu.edu

Reactions involving radical intermediates offer unique pathways for indole functionalization, often under mild conditions. acs.org These radicals can be generated through various means, including enzymatic processes, reactions with radical initiators, or, increasingly, through visible-light photoredox catalysis. chemrxiv.orgchemrxiv.org

A common mechanistic pathway involves a single-electron transfer (SET) from the electron-rich indole to a photoexcited catalyst or a chemical oxidant. This generates an indole radical cation. This highly reactive intermediate can then be trapped by a nucleophile or participate in subsequent radical-radical coupling reactions. For example, in the P450-catalyzed C(sp³)–H functionalization of indolines, a stepwise mechanism is proposed where a heme-carbene species abstracts a hydrogen atom, creating a C-centered radical intermediate. chemrxiv.org This intermediate then undergoes radical rebound to yield the final product. chemrxiv.org

In photoredox catalysis, an excited photocatalyst can oxidize an alkyltrifluoroborate to generate an alkyl radical. acs.org This radical then adds to the indole, which is activated by a coordinating Lewis acid. The resulting radical intermediate is then reduced and protonated to afford the dearomatized indoline (B122111) product. acs.org The presence of the tert-butyl group at C2 in an indole precursor would not significantly alter these radical pathways but would continue to sterically disfavor reactions at C2.

Electrophilic aromatic substitution (EAS) is the most characteristic reaction of indoles due to the high electron density of the ring system. The reaction proceeds via a two-step mechanism: attack of the π-system on an electrophile (E+) to form a resonance-stabilized cationic intermediate (a Wheland intermediate or σ-complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Computational and experimental evidence overwhelmingly supports C3 as the preferred site of attack. ic.ac.uk Attack at C3 results in an intermediate where the positive charge is delocalized without disrupting the aromaticity of the benzene portion of the molecule. In contrast, attack at C2 leads to an intermediate where the benzene ring's aromaticity is lost, which is energetically less favorable. ic.ac.uk

The presence of a tert-butyl group at the C2 position has two main effects. First, its electron-donating inductive effect further activates the ring towards EAS. Second, its significant steric bulk strongly disfavors electrophilic attack at the adjacent C2 and N1 positions, reinforcing the inherent electronic preference for substitution at C3. stackexchange.com This effect is analogous to the nitration of tert-butylbenzene, where substitution at the para position is heavily favored over the sterically hindered ortho position. libretexts.org

Table 3: Product Distribution in the Nitration of Substituted Benzenes

Substrate Ortho (%) Meta (%) Para (%) Relative Rate (vs. Benzene)
Toluene 58.5 4.5 37 25
tert-Butylbenzene 16 8 75 16
Chlorobenzene 30 1 69 0.033

Data adapted from studies on electrophilic nitration, illustrating steric and electronic effects. libretexts.org

Rearrangement reactions provide pathways to indole derivatives that may be difficult to access through direct functionalization. The Hofmann-Martius rearrangement involves the migration of an alkyl or aryl group from the nitrogen atom of an aniline (B41778) derivative to the aromatic ring, typically under acidic conditions. A related transformation has been observed in indole chemistry. For example, the reaction of indoles with 1,3,5-triazinanes can initially form a C3-aminomethylated indole. nih.gov In the presence of a Lewis acid, this intermediate can undergo a Hofmann-Martius-type rearrangement where the aniline moiety migrates, likely in an intermolecular fashion, to yield a 4-indol-3-yl-methylaniline. nih.gov

Sigmatropic rearrangements, which are concerted pericyclic reactions, are also relevant in indole synthesis and functionalization. For instance, a gold-catalyzed reaction for indole synthesis has been proposed to proceed through a zinc chelate intermediate that undergoes a subsequent sciencedaily.comsciencedaily.com-sigmatropic rearrangement, followed by cyclodehydration to form the indole ring. thieme-connect.com While less common for post-synthesis functionalization, these rearrangements are crucial in certain synthetic routes where the indole core is constructed from acyclic precursors. The specific substitution pattern, including the presence of a 2-tert-butyl group, would influence the energetics and feasibility of such rearrangements.

Catalysis and Ligand Control in Indole Synthetic Pathways

Palladium-based catalysts are particularly versatile in indole synthesis, often employed in cross-coupling and cyclization reactions. mdpi.com For instance, in reactions analogous to the Heck or Sonogashira couplings, palladium catalysts can facilitate the formation of the indole ring from appropriately substituted anilines and alkynes. mdpi.com The ligands coordinated to the palladium center, typically phosphines, play a crucial role in modulating the catalyst's reactivity and stability. The steric and electronic properties of the ligand can influence the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.

Copper catalysis represents another significant strategy, particularly for N-arylation reactions (Buchwald-Hartwig type) in indole synthesis or for C-H functionalization. rsc.orgsciencedaily.com Copper catalysts, often perceived as more economical, can be effective in forming C-N and C-C bonds necessary for constructing the indole nucleus. sciencedaily.com The choice of ligand, which can range from diamines to amino acids, can prevent catalyst agglomeration and tune the selectivity of the reaction. For example, specific ligands can direct the functionalization to a particular position on the indole ring, a critical consideration for synthesizing a specifically substituted product like 2-(tert-butyl)-1H-indole. sciencedaily.com

Brønsted and Lewis acids are also crucial catalysts, especially in classical methods like the Fischer indole synthesis. nih.gov The Fischer synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, is heavily dependent on an acid catalyst to promote the key nih.govnih.gov-sigmatropic rearrangement. nih.gov The strength and type of acid can affect reaction rates and the potential for side reactions. nih.gov Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can coordinate to carbonyl or nitrogen atoms, facilitating the necessary bond reorganizations. nih.gov

The table below summarizes the role of different catalytic systems and ligands in controlling synthetic pathways leading to substituted indoles.

Catalyst SystemLigand TypeRole in Indole SynthesisPotential Impact on 2-tert-Butyl-1H-indole Synthesis
Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Phosphines (e.g., PPh₃, BINAP)Facilitates cross-coupling (e.g., Sonogashira, Heck) and cyclization reactions for ring formation. mdpi.commdpi.comControl over the cyclization of a precursor like N-aryl enamine to selectively form the 2-substituted indole.
Copper (e.g., CuI, Cu(OAc)₂)Diamines, Amino AcidsCatalyzes C-N bond formation (N-arylation) and C-H activation/functionalization. rsc.orgsciencedaily.comCould be used for direct C-H tert-butylation at the C2 position, although challenging due to sterics.
Rhodium (e.g., [RhCp*Cl₂]₂)-Used in N-H insertion reactions and C-H activation pathways. rsc.orgPotentially applicable in domino sequences to construct the substituted indole core.
Brønsted Acids (e.g., H₂SO₄, PPA)-Protonates intermediates to facilitate key steps like enamine formation and sigmatropic rearrangement in Fischer indole synthesis. nih.govEssential for the classical Fischer synthesis using 4-tert-butylphenylhydrazine and an appropriate carbonyl compound.
Lewis Acids (e.g., ZnCl₂, BF₃)-Coordinates to reactants to increase electrophilicity and promote cyclization. nih.govCan enhance the rate and yield of the Fischer indole synthesis for the sterically hindered tert-butyl group.

Kinetic and Solvent Isotope Effect Studies for Rate-Determining Step Identification

Identifying the rate-determining step (RDS) of a reaction is fundamental to understanding its mechanism and optimizing conditions. epfl.ch Kinetic isotope effect (KIE) and solvent isotope effect studies are powerful tools for this purpose. nih.govchem-station.com The KIE is observed when an atom in the reactant is replaced by one of its isotopes, leading to a change in the reaction rate. nih.gov This effect is most pronounced for the cleavage of bonds involving that atom in the RDS.

For the synthesis of the 2-(tert-butyl)-1H-indole precursor, a plausible route is the Fischer indole synthesis. The generally accepted mechanism involves several steps:

Formation of a phenylhydrazone from a phenylhydrazine and a ketone.

Tautomerization to an enehydrazine.

A nih.govnih.gov-sigmatropic rearrangement to form a di-imine intermediate.

Cyclization and subsequent loss of ammonia (B1221849) to form the aromatic indole ring. nih.gov

Kinetic studies have suggested that the nih.govnih.gov-sigmatropic rearrangement is often the rate-determining step in this sequence. nih.gov To verify this, a KIE study could be designed. For example, if the C-C bond formation during the rearrangement is rate-limiting, isotopic labeling at the key carbon atoms would result in a negligible KIE. Conversely, if a proton transfer step is rate-limiting, substituting a hydrogen with deuterium (B1214612) at the position of bond cleavage would produce a significant primary KIE (typically kH/kD > 2). epfl.ch

A solvent isotope effect study can also provide mechanistic insight, particularly for reactions involving proton transfer in the RDS. chem-station.com If a reaction is run in a deuterated solvent (e.g., D₂O or CH₃OD) instead of a protic solvent (H₂O or CH₃OH), the rate may change. chem-station.com In the context of the Fischer indole synthesis, which is acid-catalyzed, the protonation steps are critical. If the rate-determining step involves a proton transfer from the solvent or a solvent-protonated catalyst, a change in reaction rate would be observed. For instance, if a pre-equilibrium protonation step occurs before the RDS, an inverse solvent isotope effect (kH/kD < 1) might be observed, where the reaction is faster in the deuterated solvent. chem-station.com

The following table illustrates hypothetical KIE results and their interpretation for probing the rate-determining step in an indole synthesis.

Isotopic SubstitutionPosition of LabelHypothetical kH/kDInterpretation of Rate-Determining Step (RDS)
C-H vs. C-Dα-carbon of the enehydrazine~ 1C-H bond cleavage is not part of the RDS.
N-H vs. N-DHydrazine nitrogen> 2Proton transfer from nitrogen is involved in the RDS.
¹⁴N vs. ¹⁵NIndole nitrogen~ 1.02 - 1.04C-N bond cleavage or formation is part of the RDS (heavy-atom KIE).
H₂O vs. D₂O (Solvent)-< 1 (Inverse effect)A pre-equilibrium protonation step occurs before the RDS. chem-station.com
H₂O vs. D₂O (Solvent)-> 1 (Normal effect)A proton transfer from the solvent is the RDS.

These mechanistic investigation techniques, catalysis control and kinetic studies, are essential for the rational design and optimization of synthetic routes to complex molecules like (2-(tert-Butyl)-1H-indol-3-yl)methanamine.

V. Computational Chemistry Applications in the Study of 2 Tert Butyl 1h Indol 3 Yl Methanamine and Indole Derivatives

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used extensively to investigate the electronic structure of multi-electron systems, such as indole (B1671886) derivatives. chemijournal.com It has proven to be a reliable theoretical approach for calculating the geometries and heats of formation for these molecules. DFT studies typically involve functionals like B3LYP with basis sets such as 6-31G(d,p) to optimize molecular structures and compute various electronic properties. chemijournal.com

Key electronic and structural insights derived from DFT calculations include:

Molecular Geometry: DFT is used to determine the optimized, lowest-energy three-dimensional structure of a molecule, providing data on bond lengths, bond angles, and torsion angles. chemijournal.com

Frontier Molecular Orbitals (FMOs): The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between HOMO and LUMO helps determine the molecule's reactivity, polarizability, and stability. acs.org This analysis explains the charge transfer characteristics within the molecule. chemijournal.comacs.org

Molecular Electrostatic Potential (MEP): MEP maps are valuable descriptors for predicting reactive sites for electrophilic and nucleophilic attacks. chemijournal.com For instance, negative potential regions, often localized over electronegative atoms, indicate likely sites for electrophilic attack, while positive regions around hydrogen atoms suggest sites for nucleophilic attack. chemijournal.com

Global Reactivity Descriptors: Using HOMO and LUMO energies, various parameters like ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated to further understand the reactivity of the indole derivatives. acs.org

These computational analyses provide a comprehensive understanding of the electronic and structural aspects of indole derivatives, guiding the interpretation of their chemical behavior. chemijournal.com

A significant application of DFT is the validation and interpretation of experimental data obtained from techniques like X-ray crystallography. While X-ray diffraction provides precise coordinates of atoms in a crystal lattice, computational methods can corroborate these findings and provide insights into the molecule's geometry in the gaseous phase, free from crystal packing forces. nih.gov

Researchers perform geometry optimizations using DFT to calculate the ground-state structure of indole derivatives. The resulting theoretical bond lengths and angles are then compared with the experimental values from single-crystal X-ray analysis. mdpi.com A high degree of correlation between the calculated and experimental data lends confidence to both methods. For example, studies on various 1-(arylsulfonyl)indole derivatives have shown good agreement between the geometries determined by X-ray diffraction and those optimized by DFT calculations. nih.govmdpi.com This comparative approach is essential for a complete structural analysis, helping to understand the influence of substituents and intermolecular forces on molecular conformation. nih.gov

Table 1: Comparison of Selected Experimental (X-ray) and Calculated (DFT) Bond Lengths (Å) for 3-cyano-1-(phenylsulfonyl)indole mdpi.com
BondExperimental Bond Length (Å)Calculated Bond Length (Å)
C1-C21.355(3)1.371
N1-C11.401(3)1.396
N1-C61.403(3)1.407
S1-N11.667(2)1.696

Understanding the mechanism of a chemical reaction requires identifying the intermediates and transition states involved. DFT calculations are exceptionally useful for mapping the potential energy surface of a reaction, allowing for the determination of reaction pathways and the calculation of activation energies. acs.org By optimizing the structures of transition states—the highest energy point along a reaction coordinate—researchers can gain a detailed picture of the bond-forming and bond-breaking processes. acs.orgnih.gov

For instance, DFT has been used to investigate the unimolecular isomerization pathways of indole. acs.org These calculations can identify stable intermediates, such as 3H-Indole, and the transition states connecting them to various products. acs.org Similarly, in the study of nucleophilic additions to "indolynes" (aryne derivatives of indole), DFT calculations have been used to model the transition structures, revealing that distortion energies control the regioselectivity of the reaction. nih.gov Intrinsic Reaction Coordinate (IRC) calculations can further confirm that a calculated transition state correctly connects the reactant and product on the potential energy surface. nih.gov This level of mechanistic detail is crucial for controlling reaction outcomes and designing more efficient synthetic routes.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal conformational changes and intermolecular interactions. mdpi.comnih.gov This method is particularly valuable for studying large, flexible molecules and their interactions within a biological environment, such as a solvent or a lipid bilayer. mdpi.comnih.gov

In the context of indole derivatives, MD simulations have been used to:

Analyze Conformational Flexibility: By simulating the molecule's movement over nanoseconds, researchers can identify preferred conformations and the energy barriers between them. core.ac.uk

Study Intermolecular Interactions: MD simulations can model how an indole derivative interacts with its surroundings. For example, simulations of the peptide indolicidin (B8082527) with model lipid bilayers have shown how the molecule partitions into the membrane-solution interface and adopts specific conformations. nih.gov

Assess Binding Stability: When an indole derivative is docked into a protein's active site, MD simulations can be performed on the protein-ligand complex to assess its stability. mdpi.com By analyzing metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), scientists can determine if the ligand remains stably bound and identify key interacting residues. mdpi.com

Principal Component Analysis (PCA) can be applied to the MD trajectories to identify the most significant conformational motions within the system, providing a clearer understanding of the molecule's dynamic behavior. mdpi.com

Prediction of Reactivity, Regioselectivity, and Enantioselectivity

A central challenge in organic synthesis is controlling the selectivity of chemical reactions. Computational chemistry provides powerful tools for predicting the outcome of reactions, including their reactivity, regioselectivity (where on a molecule the reaction occurs), and enantioselectivity (the preference for one chiral product over another). acs.orgrsc.org

For indole derivatives, predicting regioselectivity is particularly important due to the multiple reactive sites on the heterocyclic ring. Computational models have been successfully applied to understand and predict these outcomes:

DFT-Based Models: The regioselectivity of nucleophilic additions to unsymmetrical indolynes has been explained using a model based on distortion energies calculated with DFT. nih.gov This model predicts that the nucleophile will preferentially add to the carbon of the aryne triple bond that requires less energy to distort into the geometry of the transition state. nih.gov This predictive model has guided the design of substituted indolynes with enhanced regioselectivity. nih.gov

Machine Learning (ML) Models: More recently, machine learning has emerged as a powerful tool for predicting reaction outcomes. rsc.orgchemrxiv.org By training models on large datasets of known reactions, ML algorithms can learn the complex relationships between a substrate's structure and the regioselectivity of a reaction, offering a quantitative alternative to chemical intuition. chemrxiv.org

These predictive tools are invaluable for synthetic planning, allowing chemists to de-risk the use of certain reactions and rationally design substrates to achieve a desired outcome. chemrxiv.org

In-silico Design and Optimization of Indole-Based Scaffolds for Synthetic Targets

The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of natural products and therapeutic agents. nih.govnih.govsemanticscholar.org Computational, or in-silico, methods play a pivotal role in leveraging this scaffold for the design and optimization of new drugs. nih.govespublisher.com This approach accelerates the drug discovery process by identifying promising candidates and reducing the costs and failure rates associated with laboratory screening. espublisher.com

Key computational techniques in this area include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (the indole derivative) when bound to a target receptor or enzyme. nih.gov Docking algorithms score different binding poses, helping to identify compounds that are likely to have high affinity and selectivity for the target. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models build statistical relationships between the chemical structures of a series of compounds and their biological activities. nih.govtandfonline.com By calculating various molecular descriptors (e.g., electronic, hydrophobic, steric), these models can predict the activity of new, unsynthesized indole derivatives. nih.govtandfonline.com

Molecular Dynamics (MD) Simulations: As mentioned previously, MD simulations are used to refine the results of molecular docking. They provide a more accurate calculation of binding free energies by accounting for the dynamic nature of the ligand-receptor complex and the presence of solvent. espublisher.com

Through these combined computational approaches, researchers can start with the basic indole scaffold, make structural modifications in-silico, and predict the effect of these changes on biological activity. researchgate.net This iterative process of design, prediction, and refinement allows for the optimization of lead compounds for enhanced potency and selectivity, as demonstrated in the search for indole-based inhibitors of targets in cancer and tuberculosis. nih.govresearchgate.netorientjchem.org

Q & A

Q. What are the recommended synthetic routes for (2-(tert-Butyl)-1H-indol-3-yl)methanamine?

The synthesis typically involves a multi-step approach:

  • Fischer indole synthesis : Start with a phenylhydrazine and a ketone (e.g., tert-butyl methyl ketone) to form the indole core with a tert-butyl substituent at the 2-position.
  • Functionalization : Introduce the methanamine group at the 3-position via nucleophilic substitution or reductive amination. For example, bromination at C3 followed by substitution with an amine group.
  • Purification : Use column chromatography or recrystallization to isolate the product. Similar strategies are employed for structurally related indole derivatives, such as 2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine, where halogenation and amination steps are critical .

Q. How to characterize this compound using spectroscopic and analytical methods?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm the indole backbone, tert-butyl group (δ ~1.4 ppm for 9H), and methanamine protons (δ ~2.8–3.2 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (e.g., expected [M+H]+ for C13_{13}H19_{19}N2_2: 203.1543).
  • HPLC : Assess purity (>95% recommended for biological studies). Reference standards like tryptamine (C10_{10}H12_{12}N2_2) provide analogous workflows for indole-based characterization .

Q. What are the primary biological targets or mechanisms associated with this compound?

Indole derivatives often target:

  • Serotonergic pathways : Structural similarity to tryptamine suggests potential interaction with 5-HT receptors, though substituents (e.g., tert-butyl) may alter selectivity .
  • Metabolic enzymes : Inhibition of gluconeogenesis enzymes (e.g., glucose-6-phosphatase) has been reported for indole derivatives, reducing hepatic glucose output .
  • Autophagy modulation : Tert-butyl substituents may enhance lipophilicity, facilitating interaction with autophagy-related proteins like LC3 or Beclin-1 .

Advanced Research Questions

Q. How to design experiments to evaluate the neuroprotective potential of this compound?

  • In vitro models : Expose neuronal cell lines (e.g., SH-SY5Y) to oxidative stress (H2_2O2_2) or oxygen-glucose deprivation (OGD), and measure viability via MTT assay. Compare with positive controls like HIOC, a neuroprotective indole derivative .
  • In vivo models : Use rodent hypoxia-ischemia (HI) models. Administer the compound intraperitoneally pre- or post-injury, and assess neurological deficits (e.g., modified Neurological Severity Score) and histopathology .
  • Mechanistic studies : Perform Western blotting for apoptosis markers (e.g., Bax/Bcl-2 ratio) and autophagy markers (e.g., p62, LC3-II) .

Q. How to address discrepancies in reported biological activities across studies?

Discrepancies may arise from:

  • Structural variations : Minor changes (e.g., tert-butyl vs. methyl groups) can drastically alter receptor binding or solubility. Compare activity with analogs like 2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine .
  • Purity and analytical rigor : Ensure compound purity (>98%) via HPLC and confirm identity with HRMS. Inconsistent results may stem from impurities affecting assay outcomes .
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What strategies can optimize the pharmacokinetic properties of this compound?

  • Lipophilicity adjustment : The tert-butyl group enhances membrane permeability but may reduce aqueous solubility. Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) via prodrugs or structural analogs.
  • Salt formation : Convert the free base to a hydrochloride salt to improve stability and solubility, as seen in related compounds like 2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride .
  • BBB penetration : Assess logP values (optimal range: 1–3) and use in silico models (e.g., BBB predictor) to guide modifications. In vivo brain/plasma ratio studies can validate improvements .

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